

Technical Guide: Hexan-1-ol-d13 for Research Applications

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Compound of Interest

Compound Name: (~2-H₁₃)Hexan-1-ol

Cat. No.: B1339748

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key properties, and potential applications of Hexan-1-ol-d13. This deuterated analog of hexan-1-ol is a valuable tool in various research and development fields, particularly in studies requiring internal standards for mass spectrometry-based quantification.

Commercial Availability and Specifications

Hexan-1-ol-d13 is available from several reputable chemical suppliers. The primary vendors identified are Santa Cruz Biotechnology and Sigma-Aldrich. While specific packaging sizes and real-time pricing are subject to change and should be confirmed on the suppliers' websites, the key technical specifications are summarized below.

Parameter	Specification	Supplier(s)
CAS Number	204244-84-8	Santa Cruz Biotechnology, Sigma-Aldrich[1]
Molecular Formula	C6D13HO	Santa Cruz Biotechnology[1]
Alternate Name	Hexyl-d13 alcohol	Santa Cruz Biotechnology[1]
Molecular Weight	115.25	Santa Cruz Biotechnology, Sigma-Aldrich[1]
Isotopic Purity	≥98 atom % D	Sigma-Aldrich
Chemical Purity	≥99% (CP)	Sigma-Aldrich
Physical Form	Liquid	General
Refractive Index	n _{20/D} 1.414 (lit.)	Sigma-Aldrich
Boiling Point	156.5 °C (lit.)	Sigma-Aldrich
Melting Point	-52 °C (lit.)	Sigma-Aldrich
Density	0.918 g/mL at 25 °C	Sigma-Aldrich

Sigma-Aldrich indicates that this product may be available in bulk and prepackaged quantities, and interested parties should contact their Stable Isotopes Customer Service for pricing and availability. Santa Cruz Biotechnology notes that Hexan-1-ol-d13 is classified as a Dangerous Good for transport and may incur additional shipping charges.[1]

Representative Experimental Protocol: Use of Hexan-1-ol-d13 as an Internal Standard for GC-MS Analysis

The following is a representative protocol for the use of Hexan-1-ol-d13 as an internal standard (IS) for the quantification of an analogous, non-deuterated analyte in a biological matrix by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a general guideline and should be optimized for the specific analyte and matrix of interest.

1. Preparation of Stock Solutions:

- Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the non-deuterated analyte standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol, ethyl acetate).
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Hexan-1-ol-d13 and dissolve it in 10 mL of the same solvent.

2. Preparation of Calibration Standards:

- Prepare a series of calibration standards by serial dilution of the analyte stock solution to achieve a range of concentrations that bracket the expected analyte concentration in the samples.
- Spike each calibration standard with a fixed concentration of the Hexan-1-ol-d13 internal standard solution. A typical final IS concentration might be 1 µg/mL.

3. Sample Preparation:

- Thaw biological samples (e.g., plasma, urine) on ice.
- To 100 µL of each sample, add the same fixed amount of the Hexan-1-ol-d13 internal standard as used in the calibration standards.
- Perform a liquid-liquid extraction by adding 500 µL of an appropriate organic solvent (e.g., ethyl acetate).
- Vortex the mixture for 1 minute to ensure thorough mixing.
- Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the organic (upper) layer to a clean microcentrifuge tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 50 µL of the appropriate solvent for GC-MS analysis.

4. GC-MS Analysis:

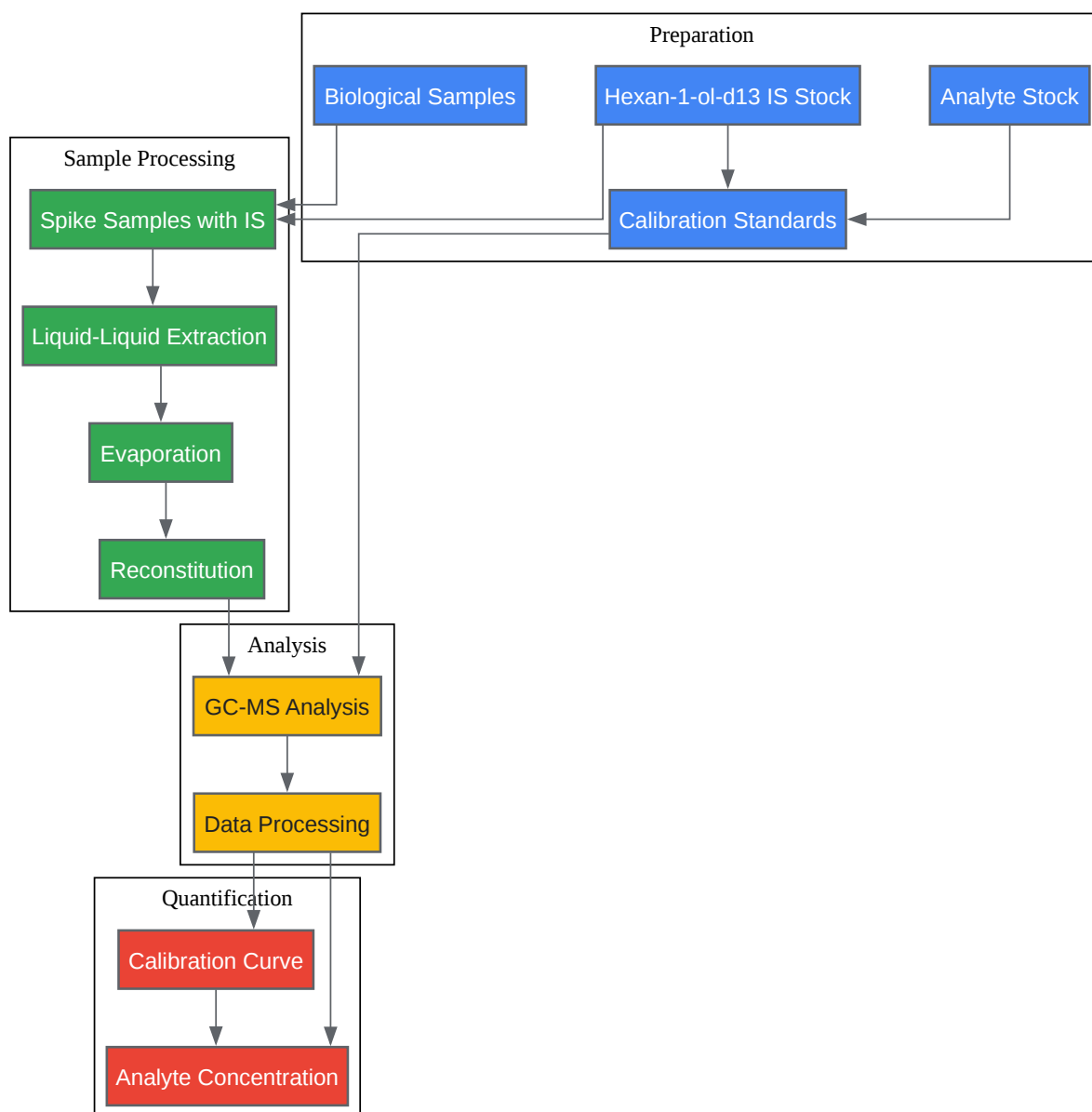
- Gas Chromatograph (GC) Conditions (Example):
 - Column: Agilent CP-Sil 5 CB (or equivalent)
 - Injector Temperature: 250 °C
 - Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer (MS) Conditions (Example):
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Acquisition Mode: Selected Ion Monitoring (SIM)
 - Ions to Monitor:
 - For the non-deuterated analyte: Determine the characteristic ions from its mass spectrum.
 - For Hexan-1-ol-d13: Determine the characteristic ions from its mass spectrum (expect a mass shift compared to the non-deuterated form).

5. Data Analysis:

- Integrate the peak areas for the analyte and the internal standard in each sample and calibration standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

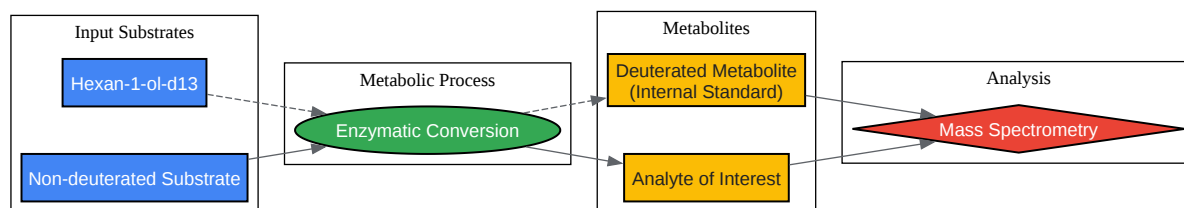
Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate a typical experimental workflow for using a deuterated internal standard and a conceptual diagram of its role in a metabolic study.



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Caption: Experimental workflow for quantification using a deuterated internal standard.



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Caption: Conceptual role of Hexan-1-ol-d13 in a metabolic study.

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References

- 1. researchgate.net [researchgate.net]
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